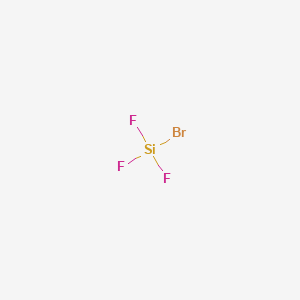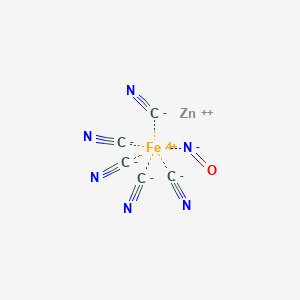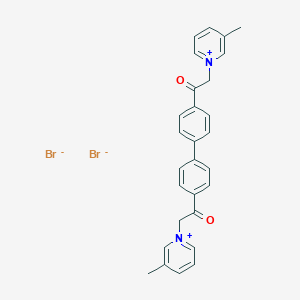
3-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as BPEI and is widely used in various laboratory experiments. BPEI is a cationic polymer that is soluble in water and has been extensively studied for its unique properties.
Wirkmechanismus
The mechanism of action of BPEI is based on its ability to form complexes with negatively charged molecules. BPEI can bind to DNA and RNA, forming stable complexes that can enter cells through endocytosis. Once inside the cell, the complex can release the genetic material, which can be transcribed and translated into proteins.
Biochemical and Physiological Effects
BPEI has been shown to have several biochemical and physiological effects. In vitro studies have shown that BPEI can induce cell death in cancer cells, making it a potential anticancer agent. BPEI has also been shown to have antimicrobial properties, making it a potential treatment for bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
BPEI has several advantages for laboratory experiments, including its ability to form stable complexes with DNA and RNA, its solubility in water, and its biocompatibility. However, BPEI has some limitations, including its toxicity at high concentrations and its potential to cause inflammation and immune responses.
Zukünftige Richtungen
There are several future directions for BPEI research, including the development of new synthesis methods to improve its properties, the exploration of its potential as a gene editing tool, and the investigation of its potential as a treatment for viral infections. Additionally, researchers are exploring the use of BPEI in combination with other polymers to create more effective drug delivery systems.
Synthesemethoden
The synthesis of BPEI involves the reaction between 4,4'-biphenylylenebis(2-oxoethylene) and 3-picolinium bromide. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as water or ethanol. The resulting product is a white solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
BPEI has several scientific research applications, including gene delivery, drug delivery, and tissue engineering. BPEI is a cationic polymer that can form complexes with negatively charged molecules such as DNA and RNA. These complexes can be used for gene delivery, where the genetic material is delivered to cells to treat genetic disorders.
BPEI can also be used for drug delivery, where the drug is incorporated into the polymer and delivered to specific cells or tissues. This approach can improve the efficacy of the drug and reduce its side effects. Additionally, BPEI has been used in tissue engineering to create scaffolds that can support cell growth and tissue regeneration.
Eigenschaften
CAS-Nummer |
15172-86-8 |
|---|---|
Molekularformel |
C28H26N2O2.2Br |
Molekulargewicht |
582.3 g/mol |
IUPAC-Name |
2-(3-methylpyridin-1-ium-1-yl)-1-[4-[4-[2-(3-methylpyridin-1-ium-1-yl)acetyl]phenyl]phenyl]ethanone;dibromide |
InChI |
InChI=1S/C28H26N2O2.2BrH/c1-21-5-3-15-29(17-21)19-27(31)25-11-7-23(8-12-25)24-9-13-26(14-10-24)28(32)20-30-16-4-6-22(2)18-30;;/h3-18H,19-20H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
YAEANQXMMPFYHR-UHFFFAOYSA-L |
SMILES |
CC1=C[N+](=CC=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4=CC=CC(=C4)C.[Br-].[Br-] |
Kanonische SMILES |
CC1=C[N+](=CC=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4=CC=CC(=C4)C.[Br-].[Br-] |
Synonyme |
3-Picolinium, 1,1'-(p,p'-biphenylylenebis(carbonylmethyl))di-, dibromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[2,3-d]pyrimidin-4-amine](/img/structure/B81154.png)

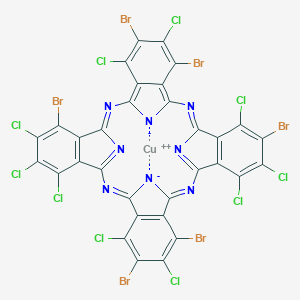

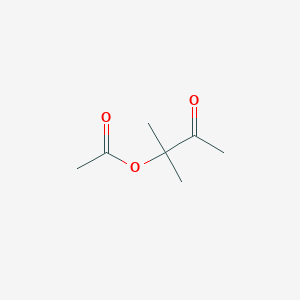
![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)

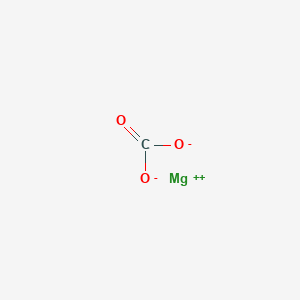
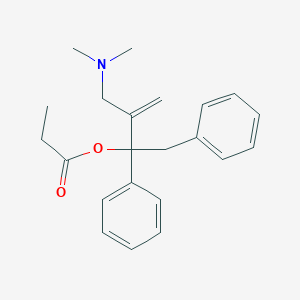

![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)
